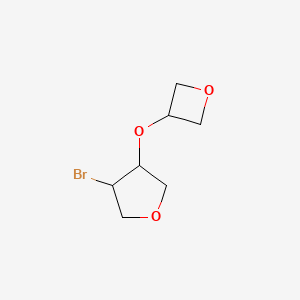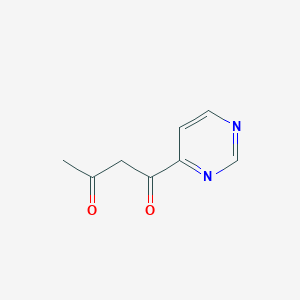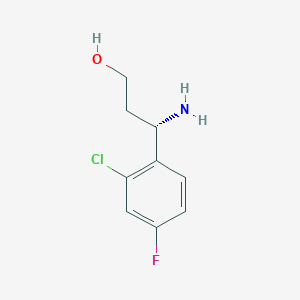
4-Chloro-2-cyclopropyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H8ClNS. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzothiazole ring fused with a cyclopropyl group and a chlorine atom at the 4th position.
Méthodes De Préparation
The synthesis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with cyclopropyl ketones in the presence of a chlorinating agent . The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-1,3-benzothiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . Additionally, it may interact with DNA gyrase and other bacterial enzymes, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Chloro-2-cyclopropyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Chloro-1,3-benzothiazole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-6-thiocyanato benzothiazole: Contains an amino and thiocyanato group, offering different chemical properties and applications.
2-(3,4-Dimethoxyphenyl)-6-(2-fluoroethoxy)benzothiazole: Used in PET imaging for cancer detection, highlighting its application in medical diagnostics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8ClNS |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h1-3,6H,4-5H2 |
Clé InChI |
ZIQNCYDMSHBVKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(S2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)
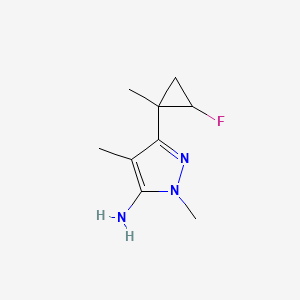

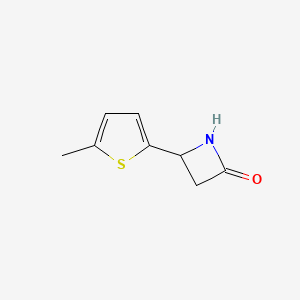
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
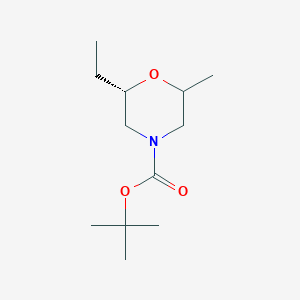
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
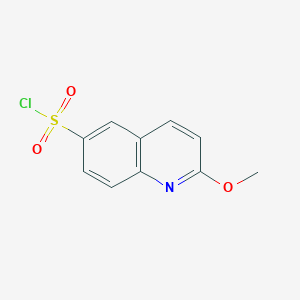
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
